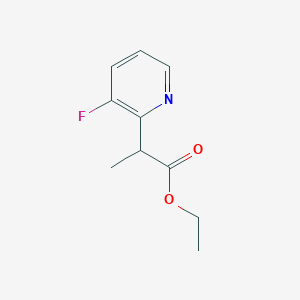

Ethyl 2-(3-fluoropyridin-2-yl)propanoate

Description

BenchChem offers high-quality Ethyl 2-(3-fluoropyridin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-fluoropyridin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-fluoropyridin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)7(2)9-8(11)5-4-6-12-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJAGSGKFHHLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Guide: Fluorinated Pyridine Building Blocks in Medicinal Chemistry

Executive Summary

In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 20% of FDA-approved small-molecule drugs. However, the native pyridine ring often suffers from rapid oxidative metabolism and high basicity (pKa ~5.2), which can lead to poor pharmacokinetic (PK) profiles and off-target toxicity.

Fluorinated pyridine building blocks offer a precise solution. The strategic introduction of fluorine—the "magic atom" of medicinal chemistry—modulates the pyridine core's electronics, lipophilicity, and metabolic stability without significantly altering steric bulk. This guide provides a technical roadmap for leveraging these building blocks, from physicochemical rationale to synthetic execution.

Part 1: The Physicochemical Rationale

Why fluorinate a pyridine? The decision is rarely arbitrary. It is a calculated move to alter specific molecular properties.

Basicity Modulation (pKa)

The most dramatic effect of fluorination on pyridine is the reduction of basicity. The high electronegativity of fluorine pulls electron density from the ring, destabilizing the protonated pyridinium species.

-

Pyridine pKa: ~5.2 (Protonated at physiological pH 7.4).

-

2-Fluoropyridine pKa: ~ -0.44 (Neutral at physiological pH).

Impact: Lowering the pKa prevents protonation at physiological pH, improving membrane permeability (passive diffusion) and reducing hERG channel blockage, which is often associated with basic amines.

Metabolic Blocking

The electron-deficient nature of pyridine makes it susceptible to oxidation by cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) at the electron-rich C-2 and C-6 positions. Fluorine substitution at these sites blocks the formation of the unstable pyridine-N-oxide or 2-pyridone metabolites.

Lipophilicity (LogP/LogD)

While fluorine is polar, the C-F bond is highly hydrophobic. Fluorination generally increases LogP, but the effect is regioselective.

-

General Trend: F-substitution increases lipophilicity (

LogP +0.2 to +0.4). -

Strategic Use: Use F-pyridine to balance the polarity of solubilizing groups elsewhere in the molecule.

Visualization: The Physicochemical Decision Tree

The following logic flow guides the selection of the specific fluorination pattern based on lead optimization issues.

Figure 1: Decision matrix for selecting fluorinated pyridine scaffolds based on ADME liabilities.

Part 2: Strategic Building Blocks & Reactivity

Not all fluoropyridines are created equal. The position of the fluorine atom dictates the chemical reactivity, particularly in Nucleophilic Aromatic Substitution (

Comparative Reactivity Table

| Building Block Class | Key Feature | Primary Reactivity | Medicinal Utility |

| 2-Fluoropyridine | High | Displaced by amines/alkoxides | Linker installation; pKa reduction. |

| 3-Fluoropyridine | C-H activation or Cross-coupling | Metabolic blocking without losing the ring nitrogen vector. | |

| 2-Fluoro-3-bromo-pyridine | Orthogonal reactivity | Br: Suzuki/BuchwaldF: | The "Gold Standard" scaffold. Allows sequential functionalization. |

| 2,6-Difluoropyridine | Dual | Double substitution possible | Creating symmetrical core scaffolds. |

The "Gold Standard" Workflow: 2-Fluoro-3-bromo-pyridine

This specific building block is ubiquitous because it allows for Orthogonal Functionalization .

-

Step 1 (C-3): Palladium-catalyzed cross-coupling (Suzuki/Buchwald) occurs at the C-Br bond. The C-F bond remains intact due to its higher bond strength.

-

Step 2 (C-2):

displacement of the fluorine atom by a nucleophile (amine/alcohol).

Part 3: Synthetic Methodologies & Protocols[1][2]

A. Nucleophilic Aromatic Substitution ( )

The 2-fluoropyridine moiety is an exceptional electrophile for

-

Why F > Cl? Although Cl is a better leaving group in

, in

Protocol 1: Standard

Displacement

Objective: Synthesis of 2-amino-3-bromopyridine derivatives from 2-fluoro-3-bromopyridine.

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Charging: Add 2-fluoro-3-bromopyridine (1.0 equiv, e.g., 176 mg, 1.0 mmol) and the amine nucleophile (e.g., Morpholine, 1.2 equiv).

-

Solvent/Base: Add anhydrous DMSO or NMP (3.0 mL). If the nucleophile is a salt (e.g., amine HCl), add DIPEA (2.5 equiv).

-

Note: For volatile amines, use a sealed tube.

-

-

Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the fluoropyridine peak.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine, dry over

, and concentrate.[1]

Mechanism Visualization: The Meisenheimer Complex

Figure 2: The SNAr mechanism highlighting the stabilization of the intermediate by the fluorine atom.

B. Radical C-H Alkylation (Minisci Reaction)

Traditional alkylation of pyridines is difficult.[2] The Minisci reaction uses carbon-centered radicals to attack the electron-deficient pyridine ring. Modern protocols use Selectfluor as a mild oxidant/mediator rather than potentially explosive peroxides.

Protocol 2: Silver-Catalyzed Minisci Alkylation

Objective: Direct C-2 alkylation of a 3-fluoropyridine.

-

Setup: Prepare a screw-cap vial with a magnetic stir bar.

-

Reagents: Add 3-fluoropyridine (0.5 mmol, 1.0 equiv), Carboxylic Acid (Alkyl source, 1.0 mmol, 2.0 equiv), and AgNO3 (0.1 mmol, 20 mol%).

-

Oxidant: Add Selectfluor (0.5 mmol, 1.0 equiv).

-

Mechanistic Note: Selectfluor acts as a single-electron oxidant to generate the Ag(II) species, which decarboxylates the acid to form the alkyl radical.

-

-

Solvent: Add a mixture of DCE/Water (1:1, 2.0 mL).

-

Why Water? Water helps solubilize the silver salts and facilitates the decarboxylation step.

-

-

Reaction: Stir at 50 °C for 12 hours.

-

Workup: Dilute with DCM, neutralize with sat.

, extract, and purify via column chromatography.

Part 4: Safety & Stability ("The Dark Side")

While C-F bonds are generally stable, specific motifs are prone to defluorination , which can generate toxic metabolites (e.g., fluoroacetate) or lead to compound instability.

-

The "Push-Pull" Instability: A 2-fluoroalkyl group (e.g.,

) adjacent to an intramolecular nucleophile (like an amine or alcohol 2-3 carbons away) can undergo spontaneous cyclization/defluorination.-

Risk: 2-(fluoromethyl)pyrrolidine derivatives are known to decompose in solution.

-

-

Metabolic Defluorination: If a fluorine is placed on an alkyl chain that can be oxidized to a carboxylic acid, it may mimic fatty acids and enter the citric acid cycle, eventually releasing toxic fluoride ions.

-

Rule: Avoid terminal monofluoroalkyl groups on long aliphatic chains.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

-

Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[3] MedChemComm, 2(12), 1135-1161. [Link]

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Kyeremateng, S. O., et al. (2024). Recent advances in the synthesis of fluorinated pyridines.[4][5] Organic & Biomolecular Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

Bioisosteres of α-Aryl Propionates: A Strategic Guide to Optimizing NSAID Scaffolds

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The α-aryl propionate scaffold, the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, is defined by its carboxylic acid moiety. While essential for the anti-inflammatory activity mediated by cyclooxygenase (COX) inhibition, this functional group is also the primary source of the class's most significant liabilities, including gastrointestinal toxicity and metabolic instability.[1][2] This guide provides a deep dive into the strategic application of bioisosterism to the α-aryl propionate core, offering a framework for medicinal chemists to mitigate these risks while retaining or enhancing therapeutic efficacy. We will explore the rationale behind replacing the carboxylic acid, detail the most successful bioisosteric replacements, and provide validated experimental protocols for their synthesis and evaluation.

The Carboxylic Acid Conundrum in Profens

The α-aryl propionic acids, or "profens," exert their therapeutic effect by inhibiting the COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[3] The anionic carboxylate group is critical for binding within the active site of the COX enzymes, often forming a key ionic interaction with a conserved arginine residue (Arg120 in COX-1).[4]

However, this reliance on the carboxylic acid group presents a multi-faceted challenge in drug design:

-

Gastrointestinal (GI) Toxicity: The free carboxylic acid is a primary contributor to the well-documented GI side effects of NSAIDs, ranging from irritation to ulceration and bleeding.[2][5] This is attributed to a combination of direct topical irritation on the gastric mucosa and systemic inhibition of COX-1, which is responsible for producing gastroprotective prostaglandins.[6]

-

Metabolic Liabilities: Carboxylic acids are susceptible to metabolic conjugation, primarily forming acyl glucuronides. These metabolites can be chemically reactive, capable of acylating proteins and leading to idiosyncratic drug toxicity.[1][7] This metabolic pathway represents a significant safety and toxicology concern.

-

Suboptimal Pharmacokinetics: The polar, ionizable nature of the carboxylic acid can limit passive diffusion across biological membranes, potentially leading to poor oral bioavailability and restricting distribution to target tissues.[1][8]

The strategic replacement of the carboxylic acid with a suitable bioisostere aims to address these shortcomings directly. The goal is to identify a surrogate that mimics the key binding interactions of the carboxylate while improving the overall physicochemical and pharmacological profile of the molecule.

Caption: Rationale for replacing the carboxylic acid in α-aryl propionates.

Principal Bioisosteres for the Carboxylic Acid Group

The selection of a bioisostere is a critical decision driven by the need to balance acidity (pKa), lipophilicity (logP), metabolic stability, and steric compatibility with the target's binding site. Several classes of functional groups have emerged as effective replacements.

Tetrazole

The 5-substituted-1H-tetrazole is arguably the most successful and widely used bioisostere for the carboxylic acid.[8] Its widespread adoption is due to a remarkable similarity in key physicochemical properties.

-

Design Rationale: The tetrazole ring is acidic, with a pKa typically in the range of 4.5-4.9, closely mimicking that of a carboxylic acid (pKa ~4.2-4.5).[8][9] This allows it to exist as an anion at physiological pH and replicate the crucial ionic interaction with residues like Arg120 in the COX active site. Crucially, tetrazoles are significantly more stable towards metabolic degradation, particularly resistance to glucuronidation, which circumvents the formation of reactive metabolites.[10][11] While more lipophilic than the corresponding carboxylate, this does not always translate to better permeability due to strong hydrogen bonding capabilities.[8]

-

Pharmacological Impact: Replacement of a carboxylic acid with a tetrazole often preserves or even enhances biological activity.[12] In the development of the angiotensin II antagonist Losartan, this substitution led to a 10-fold increase in potency and superior oral bioavailability compared to the parent carboxylic acid.[8] The slightly different geometry and charge distribution of the tetrazole ring can lead to altered binding modes and potentially improved selectivity.[11]

-

Synthetic Approach: Tetrazoles are most commonly synthesized from the corresponding nitrile precursor via a [3+2] cycloaddition reaction with an azide source, typically sodium azide or trimethylsilyl azide.[13][14]

Acylsulfonamide

The N-acylsulfonamide group is another valuable acidic bioisostere that offers a different set of properties compared to the tetrazole.

-

Design Rationale: Acylsulfonamides are also acidic, with pKa values that can be tuned but are generally comparable to carboxylic acids (typically 3.5-4.5).[15] They serve as excellent hydrogen bond donors and acceptors.[8] A key advantage is that they often increase lipophilicity and metabolic stability, potentially enhancing membrane permeability.[16]

-

Pharmacological Impact: This moiety has been successfully incorporated into numerous drug candidates.[17] In the development of HCV NS3 protease inhibitors, replacing a carboxylic acid with an acylsulfonamide led to a significant, up to 50-fold, increase in potency, attributed to more favorable hydrogen bonding interactions within the active site.[8] This demonstrates that the bioisostere can be more than just a passive replacement and can actively contribute to improved binding affinity.

-

Synthetic Approach: Acylsulfonamides are typically prepared by the acylation of a sulfonamide with a carboxylic acid derivative (e.g., an acyl chloride or activated ester).

Hydroxamic Acid

Hydroxamic acids are moderately acidic functional groups that also possess strong metal-chelating properties.

-

Design Rationale: With pKa values in the range of 8-9, hydroxamic acids are less acidic than carboxylic acids but can still participate in important hydrogen bonding interactions.[1] Their use as a direct bioisostere for profens is less common but can be effective in specific contexts.

-

Pharmacological Impact: The primary liability of hydroxamic acids is their potential for metabolic instability; they can be hydrolyzed back to the corresponding carboxylic acid or undergo glucuronidation, which can lead to reactive metabolites.[1][18] However, their unique electronic and chelating properties can be exploited. For example, hydroxamic acid esters have been used as bioisosteric replacements for anthranilic acids, showing greater resistance to metabolic degradation.[11]

-

Synthetic Approach: Hydroxamic acids are generally synthesized by the reaction of an activated carboxylic acid (like an ester or acyl chloride) with hydroxylamine.

Caption: Key bioisosteres for the carboxylic acid of α-aryl propionates.

Data Summary: Comparison of Carboxylic Acid Bioisosteres

| Bioisostere | Typical pKa | Key Advantages | Key Disadvantages |

| Carboxylic Acid | ~4.2 - 4.5 | Well-established pharmacophore | GI toxicity, metabolic instability[1][2] |

| Tetrazole | ~4.5 - 4.9 | Excellent pKa mimic, metabolically stable, reduced toxicity[8][10] | Can reduce permeability due to H-bonding, synthetic challenges (azides)[8] |

| Acylsulfonamide | ~3.5 - 4.5 | Good pKa mimic, metabolically stable, can improve permeability[8][15] | Can significantly alter lipophilicity and solubility |

| Hydroxamic Acid | ~8.0 - 9.0 | Can introduce new interactions (metal chelation)[1] | Weaker acid, often metabolically labile (hydrolysis)[1][18] |

| Hydroxyisoxazole | ~5.0 - 6.0 | Planar, acidic, metabolically stable | Less common, SAR can be unpredictable |

| Oxadiazolinone | ~6.0 - 7.0 | More lipophilic than tetrazole, can improve oral bioavailability[11] | Weaker acid, may not fully replicate ionic interactions |

Experimental Workflow: Synthesis and Evaluation

A robust drug discovery program requires validated, reproducible protocols. The causality behind experimental choices is paramount: we select specific reagents and conditions to achieve a desired outcome efficiently and safely, and we design assays with appropriate controls to ensure the data is trustworthy.

Experimental Protocol: Synthesis of a Tetrazole Bioisostere from a Profen Nitrile

This protocol details a standard, reliable method for converting an α-aryl-propionitrile into its corresponding 5-substituted tetrazole, a key step in synthesizing this class of bioisosteres.

Rationale: This procedure uses sodium azide with triethylamine hydrochloride as a catalyst in a polar aprotic solvent (DMF). This combination is effective for the [3+2] cycloaddition to the nitrile, forming the tetrazole ring. The acidic workup ensures the final product is in its protonated form. This method avoids the use of more hazardous reagents like tributyltin azide.

Materials:

-

α-(p-isobutylphenyl)propionitrile (Ibuprofen nitrile analog)

-

Sodium Azide (NaN₃)

-

Triethylamine hydrochloride (Et₃N·HCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the α-aryl-propionitrile (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add triethylamine hydrochloride (1.2 eq) and sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood.

-

Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidification: Acidify the aqueous solution to pH 2-3 by slowly adding 2M HCl. A precipitate of the product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final tetrazole product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Human Whole Blood Assay (WBA)

Rationale: The Human Whole Blood Assay (WBA) is considered a highly reliable method for determining COX selectivity because it closely mimics the in vivo physiological environment.[6][19] It accounts for drug binding to plasma proteins and cell permeability, providing more clinically relevant data than purified enzyme assays. This protocol includes distinct steps to measure the inhibition of constitutive COX-1 (in platelets) and induced COX-2 (in monocytes), allowing for the calculation of a selectivity index.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers (anticoagulant: heparin).

-

Test compounds and reference standards (e.g., Ibuprofen, Celecoxib) dissolved in DMSO (vehicle).

-

Lipopolysaccharide (LPS) from E. coli (for COX-2 induction).

-

Saline solution (0.9% NaCl).

-

Enzyme immunoassay (EIA) kits for Thromboxane B₂ (TXB₂, a stable metabolite of COX-1 product TXA₂) and Prostaglandin E₂ (PGE₂, a major COX-2 product).

Procedure:

Part A: COX-1 Inhibition Assay

-

Aliquot Blood: Dispense 1 mL aliquots of heparinized whole blood into sterile tubes.

-

Add Compound: Add 1 µL of the test compound solution (in DMSO) at various concentrations to the tubes. Include a vehicle control (1 µL DMSO) and a positive control (e.g., aspirin).

-

Incubation: Incubate the tubes at 37 °C for 1 hour to allow for drug-enzyme interaction.

-

Clotting Induction: Allow the blood to clot at 37 °C for 1 hour. This triggers platelet aggregation and TXA₂ production via COX-1.

-

Sample Collection: Centrifuge the tubes at 2000 x g for 10 minutes to separate the serum.

-

Analysis: Collect the serum and measure the concentration of TXB₂ using a validated EIA kit according to the manufacturer's instructions.

Part B: COX-2 Inhibition Assay

-

Aliquot Blood: Dispense 1 mL aliquots of heparinized whole blood into sterile tubes.

-

Add Compound: Add 1 µL of the test compound solution (in DMSO) at various concentrations. Include vehicle and positive controls (e.g., Celecoxib).

-

COX-2 Induction: Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

-

Incubation: Incubate the tubes at 37 °C for 24 hours.

-

Sample Collection: Centrifuge the tubes at 2000 x g for 10 minutes to separate the plasma.

-

Analysis: Collect the plasma and measure the concentration of PGE₂ using a validated EIA kit.

Data Analysis and Validation:

-

Calculate % Inhibition: For each compound concentration, calculate the percent inhibition relative to the vehicle control.

-

Determine IC₅₀: Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both COX-1 and COX-2.

-

Calculate Selectivity Index (SI): The SI is calculated as the ratio of the IC₅₀ values: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .

-

Self-Validation: The assay is validated by the performance of the controls. The vehicle control should show robust TXB₂ and PGE₂ production, while the positive controls (aspirin for COX-1, Celecoxib for COX-2) should show potent and selective inhibition consistent with literature values.

Caption: Iterative workflow for bioisostere design, synthesis, and evaluation.

Conclusion and Future Perspectives

The replacement of the carboxylic acid in α-aryl propionates is a field-proven strategy to overcome the inherent limitations of this important class of drugs. Bioisosteres like tetrazoles and acylsulfonamides have demonstrated their ability to maintain or enhance COX inhibition while significantly improving safety and pharmacokinetic profiles. The choice of isostere is not arbitrary but a deliberate decision based on a deep understanding of the target biology and the physicochemical properties required for a successful drug candidate.

Future efforts will likely focus on the discovery and application of novel, non-classical bioisosteres that can confer unique properties, such as tissue-specific targeting or novel mechanisms of action.[20][21] As our understanding of the structural biology of COX enzymes and the complexities of drug metabolism continues to grow, the rational design of bioisosteric replacements will remain a cornerstone of medicinal chemistry, enabling the development of safer and more effective anti-inflammatory agents.

References

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

-

Winters, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930. [Link]

-

Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9284-9289. [Link]

-

SARomics Biostructures. (n.d.). Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design. SARomics. [Link]

-

Li, W., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online, 26(19), 3227-3243. [Link]

-

Biot, C., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(23), 5677-5687. [Link]

-

Wikipedia. (n.d.). Acylsulfonamide. Wikipedia. [Link]

-

Laufer, S., & Albrecht, W. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 105-114. [Link]

-

Ahmad, I., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17731-17757. [Link]

-

Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]

-

Garg, R., & Gupta, G. D. (2009). Prodrug designing of NSAIDs. International Journal of ChemTech Research, 1(1), 1-10. [Link]

-

Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. UQ eSpace. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Fodor, T., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 520-528. [Link]

-

Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]

-

Ahmad, I., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17731–17757. [Link]

-

Jeppesen, L., et al. (2000). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 63(11), 1531-1535. [Link]

-

Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

-

Siddiqui, S., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]

-

Francisco, K. R., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]

-

Castillo, R., et al. (2023). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. Molecules, 28(17), 6214. [Link]

-

Jain, P. A., et al. (2021). 'Mutual Prodrug' and approach to increase the effectiveness of Non-Steroidal Anti-inflammatory Drugs. World Journal of Biological and Pharmaceutical Research, 1(1), 35-45. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. Current Medicinal Chemistry, 20(27), 3349-3365. [Link]

-

Sehajpal, S., et al. (2018). Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs. Current Medicinal Chemistry, 25(24), 2786-2810. [Link]

-

Connolly, C., et al. (2021). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 12(9), 1545-1555. [Link]

-

Sehajpal, S., et al. (2018). Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs. Ingenta Connect. [Link]

-

Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

-

Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

-

SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]

-

Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]

-

Cole, K. C., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 147(44), 18567-18575. [Link]

-

Kumar, D., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(28), 13465-13478. [Link]

-

Konidala, S. K., et al. (2019). Examples of bioisosteric replacement in drug development. ResearchGate. [Link]

-

Chemspace. (2023). Carboxylic Acid Bioisosteres. Chemspace. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

-

Li, F., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition, 53(10), 1361-1370. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13), 2268-2284. [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prodrug designing of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design [proteinstructures.com]

- 5. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Lon...: Ingenta Connect [ingentaconnect.com]

- 6. pnas.org [pnas.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. drughunter.com [drughunter.com]

- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 14. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acylsulfonamide - Wikipedia [en.wikipedia.org]

- 16. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. DSpace [cora.ucc.ie]

Navigating the Synthesis and Safety of Fluoropyridine Esters: A Technical Guide to Safety Data Sheets

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluoropyridine Esters in Drug Discovery

Fluoropyridine esters represent a pivotal class of synthons in modern medicinal chemistry. Their unique electronic properties, conferred by the electron-withdrawing fluorine atom on the pyridine ring, render the ester functionality highly susceptible to nucleophilic substitution. This reactivity is a boon for chemists, enabling the facile construction of complex molecular architectures and the introduction of the critical fluoropyridine pharmacophore into drug candidates. However, the very reactivity that makes these compounds invaluable also necessitates a profound understanding and respect for their potential hazards. This guide, authored from the perspective of a senior application scientist, moves beyond a mere recitation of Safety Data Sheet (SDS) sections. Instead, it aims to provide a deeper, mechanistic understanding of why specific safety protocols are imperative and how to interpret and apply SDS information for fluoropyridine esters in a research and development setting.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational framework for safety data sheets.[1] In the United States, the Occupational Safety and Health Administration (OSHA) mandates a 16-section format for SDSs, ensuring consistent and comprehensive hazard communication.[2][3][4][5] This structured approach is crucial for the safe handling of reactive chemical species like fluoropyridine esters.

The 16-Section SDS: A Deconstructed View for the Synthetic Chemist

A Safety Data Sheet is more than a regulatory document; it is a vital piece of technical literature that, when understood correctly, empowers researchers to work safely and effectively. For a class of compounds like fluoropyridine esters, where reactivity is a key feature, a thorough comprehension of the SDS is non-negotiable.

Section 1: Identification

This section provides the fundamental identity of the fluoropyridine ester, including its common names, synonyms, and CAS number.[2][5] For the researcher, this is the first checkpoint to ensure that the physical bottle in hand matches the intended reagent for a synthetic protocol.

Section 2: Hazard(s) Identification

This is arguably the most critical section for immediate risk assessment. It outlines the GHS hazard classification, signal words (e.g., "Warning" or "Danger"), hazard statements (e.g., "Causes skin irritation"), and precautionary statements.[6][7][8] For a typical fluoropyridine ester, one can anticipate classifications such as:

-

Flammable Liquid: Many organic esters are flammable, and this necessitates storage away from ignition sources.[6][9][10]

-

Skin Corrosion/Irritation: The reactivity of the ester, coupled with the potential for the release of acidic byproducts upon hydrolysis, can lead to skin irritation.[6][7][8][9]

-

Serious Eye Damage/Eye Irritation: The eyes are particularly vulnerable to chemical insults, and the potential for irritation is high.[6][7][8][9]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation): Volatile esters can irritate the respiratory system upon inhalation.[6][7][8]

The following diagram illustrates the logical flow of hazard identification and communication as mandated by GHS.

Caption: Hierarchy of Controls for Chemical Exposure.

Section 9: Physical and Chemical Properties

This section provides key physicochemical data, which is invaluable for both safety assessment and experimental design. [5][6]Important parameters include:

-

Appearance and Odor: Provides a basic check for the identity and purity of the material.

-

Flash Point: The temperature at which the liquid can vaporize to form an ignitable mixture in air. This is a critical piece of data for fire hazard assessment. [5]* Boiling Point: Useful for distillation and for understanding the volatility of the compound.

-

Solubility: Important for designing reaction and work-up conditions. [5]

Section 10: Stability and Reactivity

This section describes the chemical stability of the fluoropyridine ester and identifies conditions and materials to avoid. [6][9][10][11]As previously mentioned, strong acids, bases, and oxidizing agents are typically listed as incompatible materials due to their ability to promote decomposition or hazardous reactions. [6][9][10]

Section 11: Toxicological Information

This section provides data on the potential health effects of the compound. [2][6]It often includes information on:

-

Routes of Exposure: Inhalation, ingestion, skin, and eye contact. [2]* Acute Toxicity: While specific LD50 data may not be available for all novel compounds, information on similar structures can provide an estimate of the potential toxicity. [2]* Delayed and Chronic Effects: Information on the potential for long-term health effects. The metabolic fate of fluorinated compounds is an area of active research, as the cleavage of the C-F bond can sometimes lead to the formation of toxic metabolites. [12][13]

Sections 12-15: Ecological, Disposal, Transport, and Regulatory Information

These sections provide important information for environmental compliance, proper waste disposal, shipping, and adherence to national and international regulations. [2]While OSHA does not enforce the content of Sections 12-15, they are included for consistency with the GHS. [2]

Section 16: Other Information

This section includes the date of the last revision of the SDS and any other relevant information. [2]It is crucial to ensure that you are working with the most up-to-date version of the SDS. [3][4]

Experimental Protocol: Safe Handling and Dispensing of a Fluoropyridine Ester

This protocol outlines the essential steps for safely handling a representative fluoropyridine ester in a laboratory setting.

-

Preparation and Pre-Handling Review:

-

Obtain and thoroughly review the most current Safety Data Sheet for the specific fluoropyridine ester.

-

Ensure that all necessary PPE (chemical safety goggles, flame-resistant lab coat, and appropriate chemical-resistant gloves) is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Locate the nearest eyewash station and safety shower and confirm they are unobstructed. [14]

-

-

Dispensing the Fluoropyridine Ester:

-

Place the container of the fluoropyridine ester in the chemical fume hood.

-

Don all required PPE before opening the container.

-

Slowly and carefully open the container to avoid splashing.

-

Use a clean, dry syringe or pipette to transfer the desired amount of the ester to the reaction vessel.

-

Immediately and securely close the container of the fluoropyridine ester.

-

-

Post-Handling Procedures:

-

Clean any minor spills within the fume hood immediately using an appropriate absorbent material.

-

Wipe down the exterior of the reaction vessel and any other contaminated surfaces.

-

Properly dispose of any contaminated materials (e.g., pipette tips, absorbent pads) in a designated hazardous waste container. [14] * Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.

-

Wash hands thoroughly with soap and water after completing the task.

-

Conclusion: From Compliance to Competence

For the researcher, scientist, and drug development professional, the Safety Data Sheet for a fluoropyridine ester is not merely a document for regulatory compliance. It is a dynamic tool that, when wielded with understanding, transforms a potentially hazardous operation into a controlled and safe scientific endeavor. By appreciating the "why" behind each section—the interplay of chemical reactivity, physical properties, and toxicological potential—we elevate our practice from simple adherence to protocols to a state of true scientific competence and responsibility. The inherent reactivity of fluoropyridine esters is a powerful asset in the quest for new medicines; a comprehensive understanding of their safety is what allows us to harness that power safely and effectively.

References

- Hazard Communication Standard: Safety Data Sheets - OSHA. (n.d.).

- OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. (2024, September 10).

- Guidance on the compilation of safety data sheets - ECHA. (2020, December).

- Guidance on the compilation of safety data sheets - ECHA - European Union. (n.d.).

- Safety Data Sheets (SDSs). (n.d.).

- What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4).

- Guidance on the compilation of safety data sheets - ECHA - European Union. (n.d.).

- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- 3 - SAFETY DATA SHEET. (2025, December 18).

- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).

- 1910.1200 App D - Safety Data Sheets (Mandatory) - OSHA. (n.d.).

- Pyridine: incident management - GOV.UK. (2015, October 15).

- 6-Fluoropyridine-2-sulfonamide - AK Scientific, Inc. (n.d.).

- Guidance on the compilation of safety data sheets. (2008, December 24).

- (n.d.).

- When is a SDS Required? How to Know You Need a SDS - OSHA Safety Training. (2025, December 12).

- Safety Data Sheets. (n.d.).

- PYRIDINE - CAMEO Chemicals - NOAA. (n.d.).

- 2-Fluoro-5-bromopyridine SDS, 766-11-0 Safety Data Sheets - ECHEMI. (n.d.).

- 3-Bromo-6-butoxy-2-fluoropyridine - AK Scientific, Inc. (n.d.).

- PYRIDINE. (n.d.).

- Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).

- JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia. (n.d.).

- Personal protective equipment for handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane - Benchchem. (n.d.).

- Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26).

- SAFETY DATA SHEET - Fisher Scientific. (2013, August 21).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- Fluorine - ipo. (n.d.).

- 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. (n.d.).

- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).

- Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).

- 3-Amino-2-fluoropyridine SDS, 1597-33-7 Safety Data Sheets - ECHEMI. (n.d.).

- FLUORINE CHEMISTRY. (n.d.).

- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).

- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).

- Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29).

Sources

- 1. echa.europa.eu [echa.europa.eu]

- 2. osha.gov [osha.gov]

- 3. reachsafetydatasheets.com [reachsafetydatasheets.com]

- 4. Safety Data Sheet (SDS) Management Tools & Compliance Support [jjkellersafety.com]

- 5. 1910.1200 App D - Safety Data Sheets (Mandatory) | Occupational Safety and Health Administration [osha.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

- 8. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ch [fishersci.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Synthesis of ethyl 2-(3-fluoropyridin-2-yl)propanoate from 2-bromo-3-fluoropyridine

Application Note: AN-SYN-2024-08 Topic: Precision Synthesis of Ethyl 2-(3-fluoropyridin-2-yl)propanoate via Sterically-Demanding Reformatsky-Negishi Coupling

Part 1: Executive Summary & Strategic Rationale

Target Molecule: Ethyl 2-(3-fluoropyridin-2-yl)propanoate CAS: (Analogous structures available; specific CAS for this exact isomer is often proprietary/custom synthesis). Core Utility: Critical pharmacophore for kinase inhibitors (e.g., c-Met, ALK) where the 3-fluoro group modulates metabolic stability and atropisomerism.

The Synthetic Challenge

Synthesizing

-

Steric Hindrance: The ortho-fluorine crowds the metal center during the critical reductive elimination step.

-

Electronic Deactivation: While the electron-deficient ring facilitates oxidative addition, it renders the nitrogen capable of non-productive binding to the catalyst.

-

Side Reactions: Traditional base-mediated

-arylation (using LiHMDS) often fails due to Nucleophilic Aromatic Substitution (

The Solution: Reformatsky-Negishi Cross-Coupling

To circumvent the use of strong bases, this protocol utilizes a Reformatsky reagent (zinc enolate) .[1] This species is carbon-nucleophilic but non-basic, eliminating

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[2][3] | Role | Critical Attribute |

| 2-Bromo-3-fluoropyridine | 1.0 | Electrophile | Purity >98%; Dry |

| Ethyl 2-bromopropionate | 1.5 | Nucleophile Precursor | Distilled |

| Zinc Dust | 2.0 | Metal Source | <10 micron, Activated |

| Pd(dba)₂ | 0.02 (2 mol%) | Catalyst Precursor | Stored under Ar |

| Q-Phos | 0.04 (4 mol%) | Ligand | Hartwig Pentaphenylferrocenyl ligand |

| TMSCl | 0.05 | Activator | Freshly distilled |

| THF | Solvent | 0.5 M | Anhydrous, degassed |

Workflow Diagram

Caption: Step-wise workflow for the Reformatsky-Negishi coupling, highlighting the parallel preparation of the zinc enolate and the catalyst system.

Detailed Step-by-Step Procedure

Step 1: Activation of Zinc (The "Blaise" Initiation)

-

Context: Commercial zinc dust is coated in ZnO, which inhibits reaction. Chemical activation is mandatory.

-

Protocol:

-

Charge a flame-dried 3-neck flask with Zinc dust (2.0 equiv) .

-

Suspend in minimal anhydrous THF (0.5 mL/mmol Zn) under Argon.

-

Add TMSCl (0.05 equiv) . Stir vigorously at RT for 15 mins.

-

Observation: The grey suspension should brighten slightly, indicating oxide removal.

-

Step 2: Generation of the Reformatsky Reagent

-

Protocol:

-

Dilute the activated Zn with THF to reach 1.0 M concentration relative to the bromide.

-

Heat the suspension to a gentle reflux (65°C).

-

Add Ethyl 2-bromopropionate (1.5 equiv) dropwise over 20 minutes.

-

Critical Control: Maintain a steady reflux. If the reaction does not self-sustain (exotherm), add a crystal of iodine.

-

Stir at 60°C for 1 hour to ensure full conversion to the zinc enolate.

-

Allow the grey supernatant to settle. This solution contains BrZn-CH(Me)-COOEt.

-

Step 3: The Q-Phos Catalyzed Coupling

-

Protocol:

-

In a separate reaction vessel, dissolve Pd(dba)₂ (2 mol%) and Q-Phos (4 mol%) in THF. Stir for 10 mins at RT to form the active

species (solution turns from dark purple to orange/brown). -

Add 2-bromo-3-fluoropyridine (1.0 equiv) to the catalyst solution.

-

Transfer the supernatant of the Reformatsky reagent (Step 2) via cannula/syringe into the catalyst/pyridine mixture. Avoid transferring unreacted solid Zn.

-

Heat the mixture to 70°C .

-

Monitor via LCMS.

-

Checkpoint: Conversion should be >90% within 4–6 hours. The 3-fluoro group may slow the reaction compared to non-fluorinated analogs; extend time to 12h if necessary.

-

-

Step 4: Workup & Purification

-

Quench: Cool to RT. Quench with 1M HCl (carefully, to dissolve Zn salts without hydrolyzing the ester) or saturated

. -

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over

.[4] -

Purification: Flash chromatography on Silica Gel.

-

Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

-

Note: The product is less polar than the starting pyridine due to the lipophilic ester chain.

-

Part 3: Scientific Validation (E-E-A-T)

Mechanistic Insight & Troubleshooting

The success of this reaction hinges on the Transmetallation and Reductive Elimination steps.

Caption: Catalytic cycle emphasizing the steric bottleneck at Reductive Elimination. Q-Phos is required to force the crowded Pd-center to release the product.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Zn Activation failed. | Ensure TMSCl is fresh; use 1,2-dibromoethane if TMSCl fails. |

| Debromination (SM -> Ar-H) | Protodemetallation. | Ensure THF is strictly anhydrous. Proton source present.[5][6] |

| Homocoupling of Pyridine | Disproportionation. | Reduce catalyst loading; ensure excess Zn enolate is present. |

| No Reaction | Catalyst poisoning. | Pyridine nitrogen might bind Pd. Increase temperature to 80°C to promote ligand dissociation. |

Analytical Data (Expected)

-

1H NMR (400 MHz, CDCl3):

- 8.3 (d, 1H, Py-H6), 7.4 (t, 1H, Py-H4), 7.1 (m, 1H, Py-H5).

- 4.2 (q, 1H, CH -CH3, distinctive quartet coupling to F possible).

- 4.1 (q, 2H, O-CH2).

- 1.5 (d, 3H, CH-CH3 ).

- 1.2 (t, 3H, O-CH2-CH3 ).

-

19F NMR: Single peak, likely around -120 to -130 ppm (typical for 3-F-pyridines).

References

-

Hama, T., et al. (2008).

-Arylation of Esters with Chloroarenes." Journal of the American Chemical Society.[2][7] (Foundational work on Q-Phos for hindered arylations). -

Jørgensen, M., et al. (2002).

-Arylation of Carbonyl Compounds." Journal of the American Chemical Society.[2][7] -

Knochel, P., et al. (2011). "Preparation and Applications of Functionalized Organozinc Reagents." Chemical Reviews. (Protocols for Reformatsky generation).

-

Hartwig, J. F. (2013). "Palladium-Catalyzed ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." Journal of Organic Chemistry. (Specific conditions for bromopyridines).

Sources

- 1. Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Bromo-2-fluoropyridine | 36178-05-9 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

Application Note: High-Fidelity Synthesis of Pyridine Propanoates via Negishi Coupling

Executive Summary

The introduction of a propanoate side chain onto a pyridine ring is a high-value transformation in medicinal chemistry, often serving as a precursor for pharmacophores found in antihistamines and kinase inhibitors. Traditional alkylation of pyridine is plagued by low yields due to the electron-deficient nature of the heterocycle and catalyst poisoning by the pyridine nitrogen.

This guide details a robust, field-proven protocol for the Negishi cross-coupling of pyridyl halides with (3-ethoxy-3-oxopropyl)zinc bromide . Unlike standard protocols, this method utilizes Knochel-type zinc insertion facilitated by LiCl to generate the organozinc reagent, followed by coupling using a sterically demanding phosphine-palladium catalyst system (SPhos/Pd(OAc)₂) to prevent catalyst deactivation.

Mechanistic Insight & Causality

To ensure reproducibility, one must understand why this reaction fails in standard conditions and how this protocol circumvents those failure modes.

The "Pyridine Problem"

Pyridines are π-deficient, making oxidative addition slow with standard catalysts. Furthermore, the lone pair on the nitrogen atom can coordinate to the Palladium center (

The Solution: Ligand & Additive Selection

-

Catalyst (Pd(OAc)₂ / SPhos): We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its bulky biaryl structure creates a "protective shell" around the Pd center, physically preventing the pyridine nitrogen from coordinating while facilitating the reductive elimination of the bulky product.

-

Additive (LiCl): This is the engine of the reaction. LiCl does not just increase ionic strength; it forms a zincate species

. This anionic character increases the nucleophilicity of the zinc reagent, accelerating the transmetallation step—often the rate-determining step in alkyl-aryl couplings.

Mechanistic Pathway

Figure 1: The catalytic cycle highlighting the critical Transmetallation step accelerated by LiCl.

Reagent Preparation: The Zinc Reagent

Target: (3-ethoxy-3-oxopropyl)zinc bromide (0.5 M in THF).[1][2] Critical Note: Commercial supplies often degrade. For high-fidelity results, prepare fresh using the "Knochel activation" method.

Materials

-

Ethyl 3-bromopropionate (CAS: 539-74-2)

-

Zinc dust (<10 micron, 98%+)

-

Lithium Chloride (anhydrous)

-

TMSCl (Chlorotrimethylsilane) & 1,2-Dibromoethane (Activators)

-

THF (Anhydrous, <50 ppm water)

Protocol: Preparation of Zn Reagent

-

Drying LiCl: Place LiCl (1.2 eq) in a Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Failure to dry LiCl is the #1 cause of failure.

-

Zinc Activation: Cool flask. Add Zinc dust (1.5 eq) and anhydrous THF. Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool. Add TMSCl (1 mol%) and stir for 5 minutes.

-

Insertion: Add Ethyl 3-bromopropionate (1.0 eq) dropwise at 30°C.

-

Maturation: Stir at 30-40°C for 12-18 hours. The grey suspension will settle, leaving a clear supernatant.

-

Filtration: Stop stirring. Allow solids to settle. Syringe out the supernatant through a syringe filter into a dry, Argon-flushed storage flask.

Quality Control: Iodine Titration (Mandatory)

Never assume the concentration.

-

Weigh accurately ~250 mg of Iodine (

) into a dry vial. -

Dissolve in 2 mL of 0.5M LiCl in THF.

-

Add the prepared Zinc reagent dropwise via syringe until the brown iodine color just disappears (becomes clear/colorless).

-

Calculation:

Coupling Protocol: Synthesis of Ethyl 3-(pyridin-3-yl)propanoate

Experimental Setup

-

Scale: 1.0 mmol (Model substrate: 3-Bromopyridine)

-

Vessel: 10 mL Schlenk tube or microwave vial with crimp cap.

-

Atmosphere: Argon or Nitrogen (Balloon is sufficient).

Step-by-Step Procedure

-

Catalyst Loading: In the reaction vessel, add:

-

Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%)

-

SPhos (8.2 mg, 0.02 mmol, 2 mol%)

-

Note: Pre-mixing these in 0.5 mL THF for 10 mins generates the active L-Pd(0) species (solution turns orange/red).

-

-

Substrate Addition: Add 3-Bromopyridine (158 mg, 1.0 mmol) to the catalyst solution.

-

Reagent Addition: Add the titrated (3-ethoxy-3-oxopropyl)zinc bromide solution (1.2 - 1.5 eq based on titration) via syringe.

-

Observation: A mild exotherm may occur.[3]

-

-

Reaction: Stir at 25°C (Room Temp) for 2 hours.

-

Optimization: If conversion is <50% after 1 hour (check LCMS), heat to 50°C. However, SPhos usually works at RT.

-

-

Quench & Workup:

-

Purification: Flash chromatography (SiO₂). Eluent: Hexanes/EtOAc (gradient 0% -> 30%). Pyridine propanoates are polar; stain with KMnO₄ or dragendorff reagent.

Experimental Workflow Diagram

Figure 2: Operational workflow ensuring QC checks before committing valuable substrate.

Performance Data & Scope

The following table summarizes expected yields comparing this protocol against traditional methods.

| Substrate (Pyridine) | Catalyst System | Temp | Yield (%) | Notes |

| 3-Bromopyridine | Pd(PPh₃)₄ | 60°C | 35% | Catalyst poisoning observed. |

| 3-Bromopyridine | Pd(OAc)₂ / SPhos | 25°C | 92% | Recommended Protocol. |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | 25°C | 88% | 2-position is sterically sensitive but works. |

| 3-Bromo-5-cyanopyridine | Pd(OAc)₂ / SPhos | 40°C | 85% | EWG accelerates oxidative addition. |

| 3-Chloropyridine | Pd-PEPPSI-IPr | 60°C | 78% | Chlorides require PEPPSI catalyst. |

Troubleshooting (Self-Validating System)

-

Symptom: Zinc reagent titration is low (<0.2 M).

-

Cause: Wet LiCl or THF.

-

Fix: Re-dry LiCl at higher temp. Distill THF over Na/Benzophenone.

-

-

Symptom: Reaction turns black immediately and stalls.

-

Cause: "Pd black" precipitation. Ligand failed to stabilize Pd.

-

Fix: Ensure SPhos:Pd ratio is at least 2:1. Switch to Pd-PEPPSI-IPr catalyst if problem persists.

-

-

Symptom: Starting material remains, Zn reagent consumed.

-

Cause: Protonolysis of Zn reagent by moisture in the air or substrate.

-

Fix: Dry the pyridine substrate (azeotrope with toluene) before use.

-

References

-

Knochel, P., et al. (2006).[5] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction. Chemistry – A European Journal. Link

-

Krasovskiy, A., & Knochel, P. (2006).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

-

Sigma-Aldrich. (n.d.). 3-Ethoxy-3-oxopropylzinc bromide Product Sheet. Link

-

BenchChem. (2025).[3] Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. Link

Sources

- 1. Synthonix, Inc > Grignards and Zincs > 193065-68-8 | 3-Ethoxy-3-oxopropylzinc bromide, 0.50 M in THF [synthonix.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

Application Note: A Detailed Guide to the Hydrolysis of Ethyl 2-(3-fluoropyridin-2-yl)propanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the hydrolysis of ethyl 2-(3-fluoropyridin-2-yl)propanoate to its corresponding carboxylic acid, 2-(3-fluoropyridin-2-yl)propanoic acid. This key transformation is critical for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present detailed protocols for both base-promoted (saponification) and acid-catalyzed hydrolysis, discuss the underlying chemical mechanisms, and offer expert insights into process optimization, workup procedures, and analytical characterization.

Introduction and Scientific Context

2-(3-fluoropyridin-2-yl)propanoic acid is a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom on the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability, making it a desirable feature in modern drug design. The conversion of its ethyl ester precursor to the free carboxylic acid is a fundamental step that enables further functionalization, such as amide bond formation.

This application note is designed to be a field-proven guide, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We will explore the two primary pathways for this transformation: acid-catalyzed hydrolysis and base-promoted saponification. While both methods can yield the desired product, their mechanisms, reaction kinetics, and workup procedures differ significantly. The choice of method often depends on the overall synthetic route, substrate stability, and desired purity profile.

Reaction Mechanisms: The Choice Between Acid and Base

Ester hydrolysis is a classic nucleophilic acyl substitution reaction.[1] The core transformation involves the cleavage of the C-O bond between the acyl group and the alkoxy group. The choice between acidic and basic conditions dictates the nature of the nucleophile and the overall thermodynamics of the reaction.

Base-Promoted Hydrolysis (Saponification)

This is the most common and often preferred method for ester hydrolysis.[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group.[1][3]

A key feature of saponification is its irreversibility .[4][5][6] The carboxylic acid formed in the reaction is immediately deprotonated by the strong base (hydroxide or the expelled ethoxide) to form a carboxylate salt.[1][5] This acid-base reaction is highly favorable and effectively drives the equilibrium to completion, preventing the reverse reaction (esterification).[5][7]

Caption: Mechanism of base-promoted ester hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).[8][9] This protonation makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate.[3] Following a series of proton transfers, ethanol is eliminated as a good leaving group, and the catalyst is regenerated.[8][9]

This reaction is reversible and exists in an equilibrium.[2][6][8] To drive the reaction towards the products (carboxylic acid and alcohol), Le Chatelier's principle is applied, typically by using a large excess of water.[2][3][9]

For pyridine-containing substrates, acid-catalyzed hydrolysis presents a potential complication: the pyridine nitrogen can be protonated, forming a pyridinium salt. This may alter the substrate's solubility and electronic properties, potentially affecting the reaction rate.

Detailed Experimental Protocols

The following protocols have been optimized for the hydrolysis of ethyl 2-(3-fluoropyridin-2-yl)propanoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol A: Base-Promoted Hydrolysis (Recommended)

This method is generally preferred for its high yield and irreversible nature. Lithium hydroxide (LiOH) is often used in laboratory settings, though sodium hydroxide (NaOH) is also effective.[1][10]

Materials and Equipment:

-

Ethyl 2-(3-fluoropyridin-2-yl)propanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, Büchner funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(3-fluoropyridin-2-yl)propanoate (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water per 1 g of ester).

-

Addition of Base: Add LiOH·H₂O (1.5 - 2.0 eq) to the stirring solution. Using a slight excess of base ensures the reaction goes to completion.

-

Reaction: Heat the mixture to a gentle reflux (approximately 60-70°C) and stir.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product, being a salt, will have a much lower Rf value on silica gel compared to the starting ester. The reaction is typically complete within 2-4 hours.

-

Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF using a rotary evaporator.

-

Workup - Extraction (Optional): Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 20 mL). This step removes any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Workup - Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously. Monitor the pH. The carboxylic acid will precipitate as the solution approaches its isoelectric point (typically pH 3-5 for pyridine carboxylic acids).[11]

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

Caption: Workflow for base-promoted hydrolysis and product isolation.

Protocol B: Acid-Catalyzed Hydrolysis

This method is an alternative but requires careful control to manage the reversible equilibrium.

Materials and Equipment:

-

Ethyl 2-(3-fluoropyridin-2-yl)propanoate

-

Hydrochloric Acid (HCl), 6M solution

-

Sodium Hydroxide (NaOH), 2M solution or Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware as listed in Protocol A.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the ethyl 2-(3-fluoropyridin-2-yl)propanoate (1.0 eq) to an excess of 6M HCl (e.g., 10-20 mL per 1 g of ester). The large excess of water drives the equilibrium.[2]

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or HPLC. Acid-catalyzed hydrolysis is often slower than saponification and may require 8-24 hours.

-

Workup - Neutralization: Once the reaction is complete, cool the solution in an ice bath. Carefully neutralize the excess acid by slowly adding 2M NaOH or saturated NaHCO₃ solution until the isoelectric point is reached (pH 3-5), at which point the product will precipitate.

-

Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data and Expected Results

The following tables summarize typical reaction conditions and expected analytical data for the final product.

Table 1: Comparison of Hydrolysis Protocols

| Parameter | Base-Promoted Hydrolysis | Acid-Catalyzed Hydrolysis |

| Reagents | LiOH·H₂O or NaOH (1.5-2.0 eq) | 6M HCl (large excess) |

| Solvent | THF / Water | Water (from aq. HCl) |

| Temperature | 60-70°C (Reflux) | 100-110°C (Reflux) |

| Typical Time | 2 - 4 hours | 8 - 24 hours |

| Thermodynamics | Irreversible | Reversible (Equilibrium) |

| Typical Yield | >90% | 70-85% |

| Key Advantage | Faster, higher yield, irreversible | Fewer reagents, simple setup |

| Key Challenge | Requires organic co-solvent | Slower, reversible, potential for side reactions |

Table 2: Characterization Data for 2-(3-fluoropyridin-2-yl)propanoic acid

| Analytical Method | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the pyridinyl protons, the methine proton (quartet), and the methyl protons (doublet). |

| ¹³C NMR | Signals for the carboxylic acid carbonyl (~175-180 ppm), aromatic carbons, and aliphatic carbons. |

| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight of the free acid. |

| HPLC Purity | >98% (using a suitable C18 column and mobile phase, e.g., Acetonitrile/Water with TFA or Formic Acid modifier).[12][13] |

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction stalls, particularly under basic conditions, it may be due to insufficient base or water. An additional charge of base can be added. For acid catalysis, longer reaction times may be necessary.

-

Product Oiling Out: During acidification, if the product separates as an oil instead of a solid, it may be due to impurities or supersaturation. Try scratching the inside of the flask, adding a seed crystal, or extracting the product into an organic solvent like ethyl acetate or DCM, then drying and evaporating the solvent.[10][14]

-

Purification: If the isolated product is not of sufficient purity, it can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Steric Hindrance: The propanoate group adjacent to the pyridine ring introduces some steric bulk. While not extreme, this can slow the rate of hydrolysis compared to unhindered esters.[7][15] Ensuring adequate temperature and reaction time is key to overcoming this.

Conclusion

The hydrolysis of ethyl 2-(3-fluoropyridin-2-yl)propanoate is a robust and reproducible transformation. For general laboratory synthesis, the base-promoted saponification protocol offers a faster, more efficient, and higher-yielding route to the desired 2-(3-fluoropyridin-2-yl)propanoic acid. By understanding the underlying mechanisms and paying close attention to the workup procedure, particularly the controlled acidification step, researchers can reliably produce this valuable intermediate in high purity.

References

-

Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

-

Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

- Li, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances.

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Slideshare. (n.d.). Acid base catalysed Ester hydrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).

-

ResearchGate. (2008). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. Retrieved from [Link]

- Creative Commons. (n.d.).

- Scite.ai. (n.d.).

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.

-

ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

- Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

- Journal of Chemical & Engineering Data. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.

- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

-

ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]

-

Save My Exams. (2024). Hydrolysis of Esters. Retrieved from [Link]

- Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- KPU Pressbooks. (n.d.). 7.

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. savemyexams.com [savemyexams.com]

- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 12. helixchrom.com [helixchrom.com]

- 13. helixchrom.com [helixchrom.com]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

Application Note: Advanced Utilization of Ethyl 2-(3-fluoropyridin-2-yl)propanoate in Kinase Inhibitor Synthesis

[1]

Executive Summary & Scientific Rationale

Ethyl 2-(3-fluoropyridin-2-yl)propanoate (CAS: 1803591-77-6) represents a specialized "chiral-at-core" building block designed for the synthesis of next-generation kinase inhibitors.[1] Unlike simple pyridine intermediates, this molecule offers three simultaneous design advantages for drug discovery programs targeting c-Met, ALK, p38 MAPK, and VEGFR :

-

Metabolic Blocking: The 3-fluoro substituent blocks the metabolically labile 3-position of the pyridine ring, a common site of oxidative metabolism (CYP450).

-

Electronic Modulation: The fluorine atom exerts an electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen. This reduces non-specific binding and improves the donor/acceptor profile for hinge-region binding.[1]

-

Chiral Scaffold Construction: The

-methyl propanoate side chain provides a pre-installed chiral center, enabling the stereoselective synthesis of fused bicyclic systems (e.g., naphthyridinones, pyrazolopyridines) that rigidly orient the inhibitor within the ATP-binding pocket.